molecular formula C15H12N2O B1294567 1,3-ジヒドロ-5-フェニル-1,4-ベンゾジアゼピン-2-オン CAS No. 2898-08-0

1,3-ジヒドロ-5-フェニル-1,4-ベンゾジアゼピン-2-オン

カタログ番号: B1294567
CAS番号: 2898-08-0
分子量: 236.27 g/mol
InChIキー: IVUAAOBNUNMJQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of chemicals. Benzodiazepines are well-known for their wide range of biological activities, particularly in the central nervous system. This compound, specifically, is known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .

科学的研究の応用

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one has numerous applications in scientific research:

作用機序

Target of Action

The primary target of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is the central benzodiazepine receptors . These receptors are associated with inhibitory GABA (gamma amino butyric acid) receptors .

Mode of Action

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one enhances the function of GABA A receptors via allosteric modulation . This drug affects central benzodiazepine receptors, leading to enhanced GABA binding activity . GABA is a major neurotransmitter in the brain, which causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression .

Biochemical Pathways

The compound’s action on the central benzodiazepine receptors enhances the inhibitory effects of GABA, a neurotransmitter that dampens the activity of the neuronal network. The enhancement of GABA activity leads to the hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

They are also known to bind extensively to plasma proteins and have long half-lives .

Result of Action

The result of the compound’s action is a decrease in anxiety, sedation, and muscle relaxation . It also has anticonvulsant properties . These effects are due to the enhancement of GABA activity, leading to a decrease in neuronal excitability .

Action Environment

The action of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be influenced by various environmental factors. For instance, the presence of other drugs, especially those that also act on GABA receptors, can potentiate its effects . Additionally, liver function can impact the metabolism and clearance of the drug, affecting its efficacy and duration of action .

生化学分析

Biochemical Properties

1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . Additionally, it interacts with voltage-dependent sodium channels, contributing to its anticonvulsant effects .

Cellular Effects

1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one affects various types of cells and cellular processes. In neurons, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in decreased neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity. Furthermore, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one impacts cellular metabolism by affecting the energy balance and metabolic flux within neurons .

Molecular Mechanism

The molecular mechanism of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one involves its binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it increases the affinity of GABA for its receptor, leading to enhanced inhibitory neurotransmission . This results in the sedative, anxiolytic, and anticonvulsant effects of the compound. Additionally, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one may inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can lead to tolerance, where the initial effects diminish over time, necessitating higher doses to achieve the same effect . Additionally, chronic exposure may result in changes in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause muscle relaxation, ataxia, and respiratory depression . Toxic effects, such as severe sedation and impaired motor coordination, are observed at very high doses . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is metabolized primarily in the liver. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation process, while conjugation reactions involve the addition of glucuronic acid or sulfate groups to enhance the solubility and excretion of the metabolites . These metabolic processes ensure the elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system . Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to specific cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is primarily within the neuronal cell membrane, where it interacts with GABA receptors . This localization is crucial for its activity, as it allows the compound to modulate inhibitory neurotransmission effectively. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its functional specificity .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be synthesized through various methods. One common method involves the condensation of 2-amino-5-chlorobenzophenone with glycine, followed by cyclization . Another method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with fumaric esters .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of non-toxic bases and solid catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetra butyl ammonium bromide (TBAB), is common in green chemistry protocols .

化学反応の分析

Types of Reactions

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while substitution can introduce various functional groups .

類似化合物との比較

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam, nitrazepam, and chlordiazepoxide. While all these compounds share similar core structures and biological activities, 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is unique in its specific substitution pattern and pharmacokinetic properties .

List of Similar Compounds

特性

IUPAC Name

5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUAAOBNUNMJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183178
Record name 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2898-08-0
Record name 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2898-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RO-05-2921
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RO-05-2921
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHQ7M3460
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 2-bromoacetamidobenzophenone (275 g, 0.86 mol) in methanol (1 L) was treated with a solution of saturated ammonia in methanol (3 L), and the resulting solution was stirred at ambient temperature for 6 h, then was heated at reflux for an additional 4 h. After cooling, water (500 mL) was added, and the solution was concentrated by evaporation to about 1 L in volume, yielding crystalline 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one (20) (200.7 g, 98%).
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Paraformaldehyde (200 g., 91% flake) is placed in a stirred reactor equipped with a reflux condenser, decanter, and ammonia addition tube. Methanol (575 mls.) is added and then gaseous ammonia below the surface of the reaction mixture. 2-Chloroacetamido-benzophenone (273.7 g.) is then added. With a slow, continuous flow of ammonia to the reaction zone, the mixture is heated at reflux for 5 hours. The crystal slurry obtained is distilled to recover the methanol. Toluene (1350 mls.) is now added to the crystal residue and residual water is removed by azeotropic distillation through the decanter. When dry, the hot toluene solution is filtered, the filtrate is cooled for crystallization, and the product obtained isolated to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (200 g., 84.7%) m.p. 180°-181° C. (uncorr.).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
273.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
575 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of ethanol (300 ml) and hexamethylenetetramine (20 g., 0.143 mol) was stirred, heated to reflux, and saturated with ammonia. 2-Chloroacetamidobenzophenone (18.1 g., 0.066 mol) was added in small increments over 3 to 4 hours while a steady stream of ammonia was bubbled into the reaction mixture. Refluxing was continued for 3 hours after complete addition of 2-chloroacetamidobenzophenone. The flow of ammonia was interrupted and the ethanol removed by distillation in vacuo. The residue obtained was taken up in chloroform (200 ml), and washed with water (100 ml) at 50° C. The chloroform layer was evaporated to dryness at 30° C. and the oily solid obtained was recrystallized from toluene (100 ml) to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (13.2 g., 86%), melting at 184°-186° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Reactant of Route 3
Reactant of Route 3
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Reactant of Route 4
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Reactant of Route 5
Reactant of Route 5
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Reactant of Route 6
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one?

A1: The molecular formula is C15H12N2O, and the molecular weight is 236.27 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research highlights the use of methane negative chemical ionization (NCI) mass spectrometry for analysis. This technique primarily generates M- and (M-H)- ions for this compound. [] Fourier transform Raman and infrared spectroscopy have also been employed to characterize the vibrational modes of this compound and its derivatives. []

Q3: How do substituents on the 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one core affect its activity?

A3: Studies show that the type and position of substituents significantly influence pharmacological properties. [] For instance, a phenyl group at the 1-position, whether free or fused to the benzodiazepine ring system, leads to a decrease in CNS activity. [] Additionally, introducing a 7-acetyl group results in biologically active derivatives. []

Q4: What is the significance of the 3-amino derivative of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one?

A4: The 3-amino derivative, particularly its (S)-enantiomer, plays a crucial role in enhancing the mycobactericidal activity of capuramycin, a potential drug candidate for multidrug-resistant tuberculosis. []

Q5: How does the presence of a nitro group at the 7-position impact the compound's properties?

A5: The 7-nitro derivative, known as nitrazepam, exhibits anticonvulsant activity. Structural analysis reveals that the seven-membered ring adopts a boat conformation. Comparisons with other benzodiazepines like lorazepam and diazepam highlight the importance of specific spatial arrangements for biological activity. []

Q6: What analytical techniques are commonly employed to characterize and quantify 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and its derivatives?

A6: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used, particularly with methane negative chemical ionization (NCI) for sensitive detection. [, ] High-performance liquid chromatography (HPLC) is another common method, often coupled with UV detection for analyzing this compound and its related impurities in pharmaceutical formulations. [, ]

Q7: Are there specific methods for analyzing impurities in chlordiazepoxide formulations?

A7: Yes, specific methods have been developed to quantify the lactam impurity, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide, in chlordiazepoxide formulations. These methods typically involve separating the impurity from chlordiazepoxide and quantifying it using UV spectrophotometry. []

Q8: What are the major metabolic pathways of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives in different species?

A8: Metabolic studies with chlordiazepoxide, a derivative, reveal species-dependent variations. In humans and dogs, primary hydrolysis of the methylamino group at the C2 position leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-4-oxide (demoxepam). [] Further breakdown generates an amino acid metabolite. Rats exhibit a different pathway, primarily forming a basic derivative through modifications at the N1-C2 bond.

Q9: What is the significance of demoxepam in the metabolism of chlordiazepoxide?

A9: Demoxepam is a key metabolite of chlordiazepoxide in humans. It undergoes further metabolism, including “opened lactam” formation, conjugation to oxazepam, and conjugation to two phenol derivatives. Notably, N-desoxydemoxepam appears as an intermediate in the formation of oxazepam. []

Q10: How is the stability of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives assessed in pharmaceutical formulations?

A10: HPLC plays a crucial role in evaluating the stability of these compounds in formulations. It allows for the separation and quantification of the parent drug and its degradation products, such as 3-amino-6-chloro-1-methyl-4-phenylcarbostyril and 2-methylamino-5-chlorobenzophenone, in the case of diazepam. This stability-indicating assay offers advantages over traditional UV assays. []

Q11: What are the common synthetic routes to 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and its derivatives?

A11: Several synthetic approaches exist, including ring enlargement of quinazoline derivatives, ring contraction of benzoxadiazocines, and synthesis from aminobenzophenones. [] Notably, constructing the seven-membered ring from aminobenzophenones can often be achieved in a single step. []

Q12: How can the 7-acetyl derivative of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one be synthesized?

A12: Various methods have been explored, including oxidation of an ethyl group using permanganate or ceric ions, selective reaction of methyl lithium with the cyano group in 7-cyano-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, and condensation of benzyl cyanide with the ethylene ketal of p-nitroacetophenone. []

Q13: Can 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives undergo rearrangement reactions?

A13: Yes, in the presence of acetic anhydride and pyridine, 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones without a substituent at the 1-position can rearrange to form 1-acetylisoindoles. The mechanism of this rearrangement has been investigated, and alternative synthesis methods have been employed to confirm the structure of the rearranged products. []

Q14: What is an example of an unusual reaction observed with a derivative of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one?

A14: An interesting case involves the substitution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with trichloro-acetylisocyanate, highlighting the unique reactivity of this compound class. []

Q15: Have there been attempts to utilize 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives for targeted drug delivery?

A15: Research explored the synthesis of a 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative conjugated to melphalan, an antineoplastic agent, for targeting peripheral benzodiazepine receptors (PBRs) overexpressed in brain tumors. This conjugate displayed promising results in vitro, particularly against melphalan-resistant cell lines, suggesting its potential for modulating drug resistance in cancer treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。